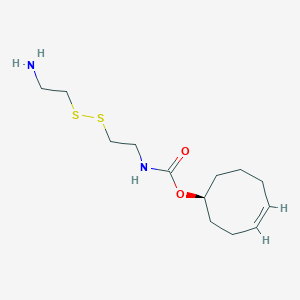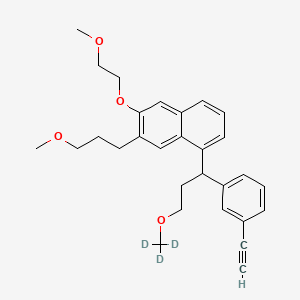
N-(2-Methoxyethyl) Erlotinib-d3
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-Methoxyethyl) Erlotinib-d3 is a deuterated form of Erlotinib, a well-known epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor. This compound is primarily used in scientific research and is not intended for therapeutic use. The deuterium labeling in this compound helps in studying the pharmacokinetics and metabolic pathways of Erlotinib, providing valuable insights into its behavior in biological systems .
Preparation Methods
The synthesis of N-(2-Methoxyethyl) Erlotinib-d3 involves several steps, starting from the basic structure of Erlotinib. The key steps include:
Deuterium Exchange: Introduction of deuterium atoms into the Erlotinib molecule.
Methoxyethylation: Addition of the 2-methoxyethyl group to the nitrogen atom in the quinazoline ring.
The reaction conditions typically involve the use of deuterated reagents and solvents to ensure the incorporation of deuterium atoms. Industrial production methods are similar but scaled up to meet the demand for research purposes .
Chemical Reactions Analysis
N-(2-Methoxyethyl) Erlotinib-d3 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: The methoxyethyl group can be substituted with other functional groups using appropriate reagents.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts like palladium on carbon, and specific temperature and pressure conditions. The major products formed depend on the type of reaction and the reagents used .
Scientific Research Applications
N-(2-Methoxyethyl) Erlotinib-d3 has a wide range of applications in scientific research:
Chemistry: Used to study the chemical properties and reactivity of deuterated compounds.
Biology: Helps in understanding the metabolic pathways and pharmacokinetics of Erlotinib.
Medicine: Provides insights into the behavior of Erlotinib in biological systems, aiding in the development of more effective cancer treatments.
Industry: Used in the production of stable isotope-labeled compounds for research and development purposes
Mechanism of Action
N-(2-Methoxyethyl) Erlotinib-d3 exerts its effects by inhibiting the epidermal growth factor receptor (EGFR) tyrosine kinase. This inhibition disrupts the signaling pathways involved in cell proliferation and survival, leading to the suppression of cancer cell growth. The molecular targets include the ATP-binding site of the EGFR, where the compound binds reversibly .
Comparison with Similar Compounds
N-(2-Methoxyethyl) Erlotinib-d3 is unique due to its deuterium labeling, which distinguishes it from other similar compounds. Some similar compounds include:
Erlotinib: The non-deuterated form, used in cancer treatment.
Gefitinib: Another EGFR tyrosine kinase inhibitor with a similar mechanism of action.
Afatinib: An irreversible EGFR inhibitor used in the treatment of non-small cell lung cancer.
The uniqueness of this compound lies in its application in research to study the pharmacokinetics and metabolic pathways of Erlotinib, providing valuable data that can be used to improve cancer treatments .
Properties
Molecular Formula |
C29H34O4 |
|---|---|
Molecular Weight |
449.6 g/mol |
IUPAC Name |
1-[1-(3-ethynylphenyl)-3-(trideuteriomethoxy)propyl]-6-(2-methoxyethoxy)-7-(3-methoxypropyl)naphthalene |
InChI |
InChI=1S/C29H34O4/c1-5-22-9-6-10-23(19-22)26(14-16-31-3)27-13-7-11-24-21-29(33-18-17-32-4)25(20-28(24)27)12-8-15-30-2/h1,6-7,9-11,13,19-21,26H,8,12,14-18H2,2-4H3/i3D3 |
InChI Key |
ZOKRILASHZDHGT-HPRDVNIFSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])OCCC(C1=CC=CC(=C1)C#C)C2=CC=CC3=CC(=C(C=C32)CCCOC)OCCOC |
Canonical SMILES |
COCCCC1=C(C=C2C=CC=C(C2=C1)C(CCOC)C3=CC=CC(=C3)C#C)OCCOC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



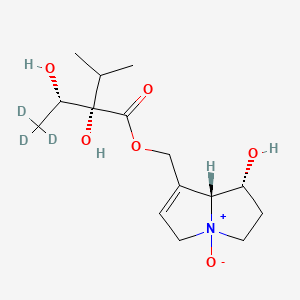
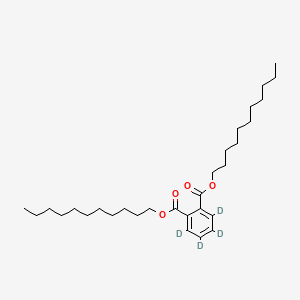






![3-[4-[4-[[5-chloro-4-(2-propan-2-ylsulfonylanilino)pyrimidin-2-yl]amino]-2-methyl-5-propan-2-yloxyphenyl]piperidin-1-yl]-N-[2-[2-(prop-2-enoylamino)ethoxy]ethyl]propanamide](/img/structure/B12425744.png)
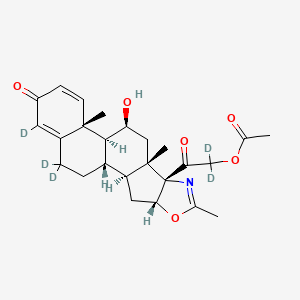
![(2R,3R,4S,5S,6R)-2-[(2S,3S,4S,5R)-2-[[(2R,3S,4S,5R)-2-[[(2S)-1-[(2R,3S,4S,5R)-2-[[(2R,3S,4S,5R)-2-[[(2R,3S,4S,5R)-2-[[(2R,3S,4S,5R)-2-[[(2R,3S,4S,5R)-2-[[(2R,3S,4S,5R)-3,4-dihydroxy-2,5-bis(hydroxymethyl)oxolan-2-yl]oxymethyl]-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxymethyl]-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxymethyl]-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxymethyl]-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxymethyl]-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxy-2-(1,3-dihydroxypropan-2-yloxy)-3-hydroxypropan-2-yl]oxymethyl]-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxymethyl]-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B12425779.png)
![3-[(2S,4S,5R)-4,5-dihydroxy-6-methyl-3-[(2S,5R)-3,4,5-trihydroxyoxan-2-yl]oxyoxan-2-yl]oxy-5-hydroxy-2-(4-methoxyphenyl)-8-(3-methylbut-2-enyl)-7-[(2S,4S,5S)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one](/img/structure/B12425792.png)
